molecular formula C25H24N4O3 B2580283 N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 921798-77-8

N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2580283
CAS No.: 921798-77-8
M. Wt: 428.492
InChI Key: OZVQXDSEHPTNBA-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
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Scientific Research Applications

  • Advanced Oxidation Processes (AOPs) for Environmental Remediation :

    • Studies on acetaminophen (ACT) degradation via AOPs highlight the potential of this approach for removing recalcitrant compounds from the environment. The work delves into the biotoxicity of ACT by-products, proposing degradation pathways and discussing the reactivity of various by-products, including acetamide derivatives (Qutob et al., 2022).
  • Synthetic Pathways and Catalysis :

    • Research on pyranopyrimidine compounds, including pyrimidin-2,4-dione derivatives, emphasizes their importance in pharmaceuticals and medicinal chemistry. The review focuses on synthetic pathways using hybrid catalysts, shedding light on the broader catalytic applications for developing bioactive molecules (Parmar et al., 2023).
  • Anti-inflammatory Activity of Pyrimidine Derivatives :

    • A study exploring substituted tetrahydropyrimidine derivatives, closely related to pyrimidin-2,4-dione structures, discovered significant in vitro anti-inflammatory activity. This highlights the therapeutic potential of structurally similar compounds in designing new anti-inflammatory agents (Gondkar et al., 2013).
  • Environmental Protection through Adsorption Processes :

    • Investigations into adsorptive elimination techniques for acetaminophen from water underscore the relevance of acetamide derivatives in environmental protection. The study discusses adsorbent potential, adsorption kinetics, and mechanisms, providing a foundation for further research on pollutant removal from aqueous solutions (Igwegbe et al., 2021).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-ethylphenylhydrazine with ethyl 3-oxobutanoate to form the hydrazone intermediate, which is then reacted with 4-methylbenzylideneacetophenone to form the pyrido[3,2-d]pyrimidine intermediate. The final compound is obtained by acetylation of the pyrido[3,2-d]pyrimidine intermediate with acetic anhydride in the presence of a base.", "Starting Materials": [ "4-ethylphenylhydrazine", "ethyl 3-oxobutanoate", "4-methylbenzylideneacetophenone", "acetic anhydride", "base" ], "Reaction": [ "Step 1: Condensation of 4-ethylphenylhydrazine with ethyl 3-oxobutanoate to form the hydrazone intermediate.", "Step 2: Reaction of the hydrazone intermediate with 4-methylbenzylideneacetophenone to form the pyrido[3,2-d]pyrimidine intermediate.", "Step 3: Acetylation of the pyrido[3,2-d]pyrimidine intermediate with acetic anhydride in the presence of a base to form N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] }

CAS No.

921798-77-8

Molecular Formula

C25H24N4O3

Molecular Weight

428.492

IUPAC Name

N-(4-ethylphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H24N4O3/c1-3-18-10-12-20(13-11-18)27-22(30)16-28-21-5-4-14-26-23(21)24(31)29(25(28)32)15-19-8-6-17(2)7-9-19/h4-14H,3,15-16H2,1-2H3,(H,27,30)

InChI Key

OZVQXDSEHPTNBA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)C)N=CC=C3

solubility

not available

Origin of Product

United States

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